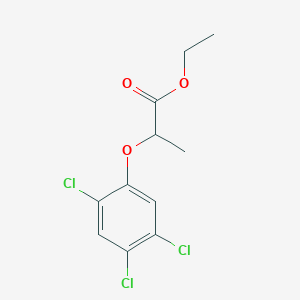
ethyl 2-(2,4,5-trichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is an organic compound known for its use as a phenoxy herbicide and plant growth regulator. It is structurally related to 2,4,5-trichlorophenoxyacetic acid, with the acetic acid side chain replaced by a propionate group. This compound is known for its ability to mimic the plant hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of ethyl 2-(2,4,5-trichlorophenoxy)propionate follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
ethyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its ability to mimic IAA.
Medicine: Explored for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mécanisme D'action
The compound exerts its effects by mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
ethyl 2-(2,4,5-trichlorophenoxy)propanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Structurally similar but with an acetic acid side chain instead of a propionate group.
Methyl 2-(2,4,5-trichlorophenoxy)propionate: The methyl ester analog of the compound
The uniqueness of ethyl 2-(2,4,5-trichlorophenoxy)propionate lies in its specific ester group, which influences its solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
10463-02-2 |
|---|---|
Formule moléculaire |
C11H11Cl3O3 |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |
Clé InChI |
KPHBYKLGXIRBSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canonique |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
10463-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















